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  • Product: 2-Chloro-2-(4-cyanophenyl)acetamide
  • CAS: 1311316-35-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-Chloro-2-(4-cyanophenyl)acetamide: A Comprehensive Technical Guide

Executive Summary The compound 2-Chloro-2-(4-cyanophenyl)acetamide (CAS: 1311316-35-4) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Featuring bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-2-(4-cyanophenyl)acetamide (CAS: 1311316-35-4) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Featuring both an electrophilic alpha-chloro center and a reactive cyano group, it serves as a critical intermediate for synthesizing complex heterocycles and alpha-amino acid derivatives.

This whitepaper outlines a highly scalable, three-step telescoping synthesis starting from commercially available 4-cyanophenylacetic acid. By relying on fundamental principles of physical organic chemistry, this guide provides a self-validating protocol designed for researchers and process chemists prioritizing yield, purity, and operational safety.

Retrosynthetic Analysis & Route Selection

The synthesis of alpha-chloro-alpha-arylacetamides typically relies on two primary retrosynthetic disconnections: the cyanohydrin route (starting from 4-cyanobenzaldehyde) and the enolization route (starting from 4-cyanophenylacetic acid).

We select the enolization route for this protocol. The cyanohydrin route requires the handling of highly toxic cyanide salts and generates stoichiometric salt waste during nitrile hydrolysis. In contrast, the enolization route utilizes a streamlined sequence:

  • Acid Chloride Formation: Conversion of the carboxylic acid to the highly reactive acyl chloride.

  • Alpha-Chlorination: Exploiting the enhanced enolizability of the acyl chloride to introduce the alpha-chloro substituent.

  • Amidation: Trapping the alpha-chloro acyl chloride with aqueous ammonia to yield the final target.

Workflow A 4-Cyanophenylacetic Acid (Starting Material) B 4-Cyanophenylacetyl Chloride (Intermediate 1) A->B SOCl2, DMF (cat.) DCM, 40°C, 2h C 2-Chloro-2-(4-cyanophenyl)acetyl Chloride (Intermediate 2) B->C SO2Cl2 80°C, 4h D 2-Chloro-2-(4-cyanophenyl)acetamide (Target Compound) C->D NH3 (aq) 0-5°C, 1h

Figure 1: Three-step synthetic workflow for 2-Chloro-2-(4-cyanophenyl)acetamide.

Mechanistic Rationale & Causality

To ensure a robust process, it is critical to understand the causality behind the chosen reagents and conditions:

  • Why Thionyl Chloride (SOCl₂) with Catalytic DMF? Carboxylic acids react sluggishly with SOCl₂ alone. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which acts as a highly electrophilic intermediate that rapidly converts the acid to the acyl chloride while regenerating DMF.

  • Why Sulfuryl Chloride (SO₂Cl₂) for Alpha-Chlorination? Acyl chlorides undergo tautomerization to their corresponding enol forms much more readily than free carboxylic acids. SO₂Cl₂ is selected over Cl₂ gas because it is a liquid (simplifying stoichiometry) and provides a controlled, steady release of electrophilic chlorine. This minimizes the risk of over-chlorination or electrophilic aromatic substitution on the phenyl ring [2].

  • Why Amidation at 0–5 °C? The reaction between an acyl chloride and ammonia is highly exothermic. Maintaining a temperature of 0–5 °C is critical to prevent the nucleophilic displacement of the newly installed alpha-chloride by ammonia, which would undesirably yield the alpha-amino amide. Furthermore, low temperatures suppress the competitive hydrolysis of the acyl chloride by the aqueous solvent [1].

Mechanism A Acyl Chloride Keto Form (Less Reactive) B Enol Form Reactive Nucleophile A->B Tautomerization (Acid Catalyzed) C Chloronium-like TS Electrophilic Attack B->C Attack by SO2Cl2 D Alpha-Chloro Acyl Chloride Product C->D Loss of SO2 & HCl

Figure 2: Mechanistic pathway of the alpha-chlorination step via enolization.

Quantitative Data & Process Parameters

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Function
4-Cyanophenylacetic acid 161.161.0016.12-Starting Material
Thionyl Chloride (SOCl₂) 118.971.2014.288.70Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.01~0.070.10Catalyst
Sulfuryl Chloride (SO₂Cl₂) 134.971.2016.209.70α-Chlorinating Agent
Aqueous Ammonia (25-28%) 17.03Excess~45.0050.00Aminating Agent / Base
Dichloromethane (DCM) 84.93--50.00Solvent (Step 1 & 3)
Toluene 92.14--50.00Solvent (Step 2)

Detailed Experimental Protocols

This protocol is designed as a self-validating system , meaning each step contains observable physical changes that confirm the success of the chemical transformation without requiring immediate off-line analytical testing.

Step 1: Synthesis of 4-Cyanophenylacetyl Chloride
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize SO₂ and HCl emissions).

  • Suspend 4-cyanophenylacetic acid (16.12 g, 100 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add DMF (0.10 mL) to the suspension.

  • Add SOCl₂ (8.70 mL, 120 mmol) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 40 °C (reflux) for 2 hours.

  • Self-Validation Checkpoint: The initial heterogeneous suspension will gradually turn into a clear, homogenous yellow solution, and gas evolution will cease. This phase change visually confirms the complete conversion of the insoluble carboxylic acid into the highly soluble acyl chloride.

  • Remove the DCM and excess SOCl₂ under reduced pressure to yield crude 4-cyanophenylacetyl chloride as a viscous oil.

Step 2: Alpha-Chlorination
  • Dissolve the crude acyl chloride from Step 1 in anhydrous toluene (50 mL).

  • Heat the solution to 80 °C.

  • Add SO₂Cl₂ (9.70 mL, 120 mmol) dropwise over 30 minutes. Caution: Vigorous evolution of SO₂ and HCl gases will occur.

  • Stir the mixture at 80 °C for 4 hours.

  • Self-Validation Checkpoint: The cessation of vigorous bubbling upon the addition of the final drops of SO₂Cl₂ indicates that the enolizable alpha-protons have been fully consumed.

  • Concentrate the mixture under reduced pressure to remove toluene and unreacted SO₂Cl₂, yielding crude 2-chloro-2-(4-cyanophenyl)acetyl chloride.

Step 3: Amidation and Isolation
  • Dissolve the crude alpha-chloro acyl chloride in anhydrous DCM (30 mL).

  • In a separate 500 mL Erlenmeyer flask, cool aqueous ammonia (25-28%, 50 mL) to 0–5 °C using an ice-water bath. Ensure vigorous magnetic stirring.

  • Add the DCM solution of the acyl chloride dropwise to the cold ammonia solution over 45 minutes. Maintain the internal temperature strictly below 10 °C [1].

  • Self-Validation Checkpoint: A dense, white precipitate will form immediately upon each drop's contact with the aqueous phase. This confirms the successful formation of the water-insoluble target amide, while the ammonium chloride byproduct remains dissolved in the aqueous layer.

  • Stir the resulting suspension for an additional 1 hour, allowing it to slowly warm to room temperature.

  • Filter the suspension through a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove residual NH₄Cl, followed by cold hexanes (20 mL) to remove trace organic impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 2-chloro-2-(4-cyanophenyl)acetamide as a white to off-white solid.

Safety, EHS, and Scale-up Considerations

  • Gas Evolution: Steps 1 and 2 generate stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl). A robust caustic scrubber system (e.g., 10% NaOH solution) is mandatory for scale-up to prevent toxic exposure and equipment corrosion.

  • Thermal Control: The amidation step is highly exothermic. On a pilot scale, the addition rate of the acyl chloride must be strictly controlled and interlocked with the reactor's cooling jacket temperature to prevent thermal runaway and subsequent degradation of the alpha-chloro moiety.

  • Quenching: Unreacted SO₂Cl₂ must be carefully quenched. Never add water directly to the concentrated reaction mixture; always dilute with an inert solvent and quench slowly into a cold, alkaline aqueous solution.

References

  • Otevrel, J., Svestka, D., & Bobal, P. (2020). "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles." RSC Advances, 10, 25029-25045.[Link]

  • Meyer, U., et al. (2023). "Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives." Molecules, 28(18), 6710.[Link]

Exploratory

Physicochemical Profiling and Solubility Dynamics of 2-Chloro-2-(4-cyanophenyl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-2-(4-cyanophenyl)acetamide (CAS: 1311316-35-4) Executive Summary In modern drug discovery and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-2-(4-cyanophenyl)acetamide (CAS: 1311316-35-4)

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Chloro-2-(4-cyanophenyl)acetamide is a highly versatile intermediate, characterized by an electrophilic alpha-chloro group, a primary amide, and a para-cyano substituted phenyl ring.

While its reactivity makes it an excellent candidate for nucleophilic substitution ( SN​2 ) and cross-coupling reactions, its complex physicochemical profile presents unique solvation challenges. This whitepaper provides an in-depth technical guide to understanding, predicting, and experimentally validating the solubility profile of 2-chloro-2-(4-cyanophenyl)acetamide, ensuring robust performance in both synthetic workflows and early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[1].

Solvation Mechanics: The "Brick Dust" Paradigm

To optimize the solubility of 2-chloro-2-(4-cyanophenyl)acetamide, one must first understand the causality behind its physical state. The solubility of any compound is a thermodynamic tug-of-war between the energy required to disrupt its crystal lattice and the energy released upon solvation[2].

This specific compound exhibits strong "brick dust" characteristics—a term used in medicinal chemistry to describe molecules with high crystal lattice energies.

  • Hydrogen Bonding: The primary amide ( −CONH2​ ) acts as a strong hydrogen bond donor (HBD) and acceptor (HBA), forming extensive intermolecular networks in the solid state.

  • Dipole-Dipole Interactions: The para-cyano group ( −C≡N ) is highly polarizable, creating strong dipole moments that further stabilize the crystal lattice.

  • Hydrophobic Exclusion: The phenyl ring and the alpha-chloro substituent create a lipophilic core that actively resists solvation in highly polar, high-dielectric aqueous media.

Because the energy required to break these intermolecular forces is substantial, the compound exhibits poor aqueous solubility, necessitating the use of polar aprotic solvents (like DMSO or DMF) to effectively disrupt the lattice via competitive hydrogen bonding and dipole interactions.

SolvationMechanics Core 2-Chloro-2-(4-cyanophenyl)acetamide High Crystal Lattice Energy HBA Hydrogen Bond Acceptors Cyano (-CN) & Carbonyl (C=O) Core->HBA interacts with HBD Hydrogen Bond Donors Primary Amide (-NH2) Core->HBD interacts with Hydrophobic Hydrophobic Core Phenyl Ring & Alpha-Chloro Core->Hydrophobic limits PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Optimal Solvation HBA->PolarAprotic Dipole-Dipole PolarProtic Polar Protic Solvents (EtOH, MeOH) Moderate Solvation HBD->PolarProtic H-Bonding Aqueous Aqueous Hydrophobic->Aqueous Hydrophobic Exclusion

Fig 1. Physicochemical interactions dictating the solvation of 2-chloro-2-(4-cyanophenyl)acetamide.

Empirical & Predictive Solubility Data

Based on its functional group contributions and structural topology, the following table summarizes the expected solubility profile of 2-chloro-2-(4-cyanophenyl)acetamide across various solvent classes.

Solvent ClassSpecific SolventEstimated SolubilitySolvation Mechanism & Practical Notes
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mL (Poor)High lattice energy and hydrophobic exclusion limit dissolution. Note: Alpha-chloro may undergo slow hydrolysis at high pH.
Polar Aprotic DMSO> 30 mg/mL (Excellent)Strong dipole-dipole interactions efficiently disrupt the crystal lattice. Ideal for stock solution preparation[1].
Polar Aprotic DMF / DMAc> 25 mg/mL (Excellent)Excellent choice for synthetic scale-up, particularly for SN​2 functionalization of the alpha-chloro group.
Polar Protic Methanol / Ethanol2 - 5 mg/mL (Moderate)H-bonding with the primary amide facilitates moderate solvation. Useful for crystallization or trituration.
Non-Polar Hexane / Heptane< 0.01 mg/mL (Insoluble)Lack of polarizability fails to overcome lattice energy. Ideal as an anti-solvent for precipitation.

Experimental Protocols: Validating Solubility

In drug discovery and synthetic optimization, solubility is measured via two distinct paradigms: Kinetic and Thermodynamic solubility[3]. Because the alpha-chloro group is reactive, all analytical methods (e.g., LC-MS/MS or HPLC-UV) must be stability-indicating to differentiate between true dissolution and chemical degradation (such as hydrolysis to the alpha-hydroxy derivative)[3].

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates[3]. This is crucial for early-stage bioassays where compounds are dosed from DMSO stocks[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-chloro-2-(4-cyanophenyl)acetamide in 100% anhydrous DMSO to create a 10 mM master stock[1].

  • Serial Dilution: Aliquot the stock into a 96-well plate. Perform serial dilutions using an aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to achieve target concentrations ranging from 1 µM to 200 µM[1]. Ensure the final DMSO concentration remains strictly ≤2% to prevent artificial solubility enhancement[1].

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker[4].

  • Detection: Analyze the plate using a microplate nephelometer (measuring light scattering) or direct UV-Vis absorbance[2]. The kinetic solubility limit is defined as the lowest concentration at which particulate matter (precipitation) is detected[5].

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of the most stable solid form in contact with a solvent[3]. This is the gold standard for late-stage lead optimization and pre-formulation[2].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of crystalline 2-chloro-2-(4-cyanophenyl)acetamide powder (e.g., 2–5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4 or organic solvent) in a sealed glass vial[6].

  • Agitation & Equilibration: Place the vial on an orbital shaker at 400 rpm. Incubate at 37°C for 24 to 72 hours[6]. Expert Insight: Prolonged incubation ensures the compound reaches thermodynamic equilibrium and allows any metastable polymorphs to transition to their lowest-energy phase[3].

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. Centrifuge the mixture at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a low-binding 0.22 µm PTFE syringe filter[3]. Self-Validation Check: Perform a recovery check to ensure the compound does not adsorb to the plastic or filter membrane[3].

  • Quantification: Dilute the clarified supernatant appropriately and quantify using isocratic HPLC-UV or LC-MS/MS against an externally validated calibration curve[6].

SolubilityWorkflow cluster_Kinetic Kinetic Solubility (High-Throughput) cluster_Thermo Thermodynamic Solubility (Gold Standard) Start 2-Chloro-2-(4-cyanophenyl)acetamide (Solid Compound) K1 Dissolve in DMSO (10 mM Stock) Start->K1 T1 Add Excess Solid to Buffer/Solvent Start->T1 K2 Serial Dilution in Aqueous Buffer (pH 7.4) K1->K2 K3 Incubate 2h @ 25°C K2->K3 K4 Nephelometry / UV-Vis (Detect Precipitation) K3->K4 Decision Solubility Profile Established K4->Decision T2 Shake-Flask Equilibration (24-72h @ 37°C) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 LC-MS/MS or HPLC-UV Quantification T3->T4 T4->Decision

Fig 2. Parallel workflow for kinetic and thermodynamic solubility profiling of the compound.

Solubility Optimization Strategies in Synthesis

When utilizing 2-chloro-2-(4-cyanophenyl)acetamide as a building block in synthetic chemistry, its solubility dictates reaction homogeneity and kinetics.

  • Co-Solvent Systems: If an aqueous-organic biphasic reaction is required (e.g., Schotten-Baumann type conditions or phase-transfer catalysis), utilizing a THF/Water or Dioxane/Water mixture (typically 3:1 or 4:1 v/v) will maintain the compound in solution while allowing water-soluble reagents (like inorganic bases) to participate.

  • Temperature Dependence: The solubility of this compound in polar protic solvents (like ethanol) is highly temperature-dependent. This makes ethanol an excellent solvent for recrystallization: the compound can be dissolved at reflux (~78°C) and will readily crystallize upon controlled cooling to 0°C, leaving highly soluble impurities in the mother liquor.

  • Avoiding Nucleophilic Solvents: Because the alpha-chloro moiety is highly susceptible to nucleophilic attack, prolonged heating in primary alcohols (methanol, ethanol) or primary/secondary amines without the intended reaction partner should be avoided to prevent unwanted solvolysis or amination.

References

  • National Center for Biotechnology Information (NCBI). In vitro solubility assays in drug discovery. Retrieved from[Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Retrieved from[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from[Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from[Link]

Sources

Foundational

physical state of 2-Chloro-2-(4-cyanophenyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-2-(4-cyanophenyl)acetamide Introduction 2-Chloro-2-(4-cyanophenyl)acetamide, with the CAS Number 1311316-35-4, is a substituted acetamide derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-2-(4-cyanophenyl)acetamide

Introduction

2-Chloro-2-(4-cyanophenyl)acetamide, with the CAS Number 1311316-35-4, is a substituted acetamide derivative featuring a chiral center and functional groups that make it of significant interest in synthetic and medicinal chemistry.[1] Its structure, containing a reactive chloro group, a polar cyano moiety, and an amide linkage, suggests potential applications as a versatile synthetic intermediate. A comprehensive understanding of its physical state and associated physicochemical properties is paramount for its effective handling, storage, formulation, and application in research and development.

This technical guide provides a detailed analysis of the . It synthesizes available data on its appearance and solubility while drawing logical inferences from structurally related compounds to build a robust physicochemical profile. The document outlines authoritative experimental protocols for the precise determination of these properties, ensuring a foundation of scientific integrity for researchers, scientists, and drug development professionals.

Physicochemical Characterization

Physical State and Appearance

Based on the analysis of its structural analogues and supplier information for related compounds, 2-Chloro-2-(4-cyanophenyl)acetamide is predicted to be a solid at standard temperature and pressure (STP).[2] Compounds of this class, such as other chloroacetamide derivatives, typically present as crystalline powders.[3][4][5] The appearance is likely to be a white, off-white, or light cream-colored powder.[3]

Thermal Properties and Phase Transition

The melting point is a critical parameter that defines the solid-to-liquid phase transition and provides an indication of purity. While specific experimental data for 2-Chloro-2-(4-cyanophenyl)acetamide is not publicly documented, data from structurally similar compounds allow for an educated estimation. For instance, the related compound 2-Chloro-N-(4-chlorophenyl)acetamide exhibits a melting point between 169.0°C and 173.0°C.[5] Another analogue, chloroacetamide, has a melting point of 120°C.[4] This suggests that the title compound will have a relatively high melting point, characteristic of a stable crystalline solid with significant intermolecular forces. The definitive determination of its melting point and any other thermal events, such as decomposition, should be performed using Differential Scanning Calorimetry (DSC).

Solubility Profile

The molecular structure of 2-Chloro-2-(4-cyanophenyl)acetamide, which includes a polar amide group and a cyano group, strongly suggests its solubility in polar organic solvents.[2] Analogous compounds like 2-phenylacetamide are soluble in ethanol, DMSO, and dimethylformamide (DMF).[6] The presence of the amide group also allows for hydrogen bonding, which may confer some solubility in water, a characteristic seen in the parent compound chloroacetamide.[4] A systematic solubility assessment is necessary to quantify its behavior in a range of pharmaceutically and synthetically relevant solvents.

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of the bulk properties of a material, including stability, dissolution rate, and bioavailability. For a molecule like 2-Chloro-2-(4-cyanophenyl)acetamide, intermolecular hydrogen bonds involving the amide group are expected to be a dominant feature of its crystal packing. A crystallographic study of the related molecule 2-(4-Chlorophenyl)acetamide revealed that N—H···O hydrogen bonds link the molecules into layers, defining the crystal architecture.[7] It is highly probable that 2-Chloro-2-(4-cyanophenyl)acetamide forms a similar hydrogen-bonded network. Single-crystal X-ray diffraction is the definitive technique to elucidate this three-dimensional structure.

Below is a conceptual diagram illustrating the probable intermolecular hydrogen bonding that stabilizes the crystal lattice of acetamide derivatives.

G cluster_0 Molecule A cluster_1 Molecule B a_N N-H a_C C a_N->a_C b_O O a_N->b_O H-Bond a_O O a_C->a_O b_N N-H b_C C b_N->b_C b_C->b_O

Caption: Conceptual diagram of intermolecular hydrogen bonding.

Summary of Physicochemical Data

The table below summarizes the known and inferred physicochemical properties of 2-Chloro-2-(4-cyanophenyl)acetamide.

PropertyValue/ObservationSource/Methodology
CAS Number 1311316-35-4MolPort[1]
Molecular Formula C₉H₇ClN₂OPubChem[8]
Molecular Weight 194.62 g/mol PubChem[8]
Physical State SolidInferred from analogues[2][5]
Appearance White to Light Cream Crystalline PowderInferred from analogues[3][5]
Melting Point Not determined; likely >150°CInferred from analogues[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol)Inferred from analogues[2][6]

Experimental Methodologies

The following section details the standard operating procedures for the experimental determination of the key physical properties of 2-Chloro-2-(4-cyanophenyl)acetamide.

G cluster_workflow Workflow for Physicochemical Characterization A Obtain Sample of 2-Chloro-2-(4-cyanophenyl)acetamide B Visual & Microscopic Inspection A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Solubility Assessment A->E F Single-Crystal X-ray Diffraction A->F G Compile Data & Report B->G C->G D->G E->G F->G

Caption: Experimental workflow for material characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Objective: To accurately determine the melting point and enthalpy of fusion.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) at a constant rate of 10°C/min from ambient temperature to a temperature well above the expected melting point (e.g., 200°C).

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.

  • Self-Validation: The instrument must be calibrated using certified standards (e.g., indium) prior to the analysis. The observation of a sharp, single endotherm is indicative of a pure substance.

Protocol 2: Standard Procedure for Solubility Assessment
  • Objective: To determine the approximate solubility in various solvents.

  • Materials: 2-Chloro-2-(4-cyanophenyl)acetamide, a selection of solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane), and a vortex mixer.

  • Procedure:

    • Add a known mass (e.g., 10 mg) of the compound to a known volume (e.g., 1 mL) of a selected solvent in a vial.

    • Agitate the mixture vigorously using a vortex mixer for 2 minutes.

    • Allow the vial to stand and visually inspect for any undissolved solid.

    • If the solid dissolves completely, the solubility is greater than 10 mg/mL. If not, the mixture can be serially diluted or the amount of solid varied to bracket the solubility.

    • The process is repeated for each solvent.

  • Trustworthiness: This method provides a semi-quantitative but reliable estimation of solubility, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Protocol 3: Characterization by Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

  • Prerequisite: Growth of a single, high-quality crystal of the compound, typically achieved by slow evaporation of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Procedure:

    • Mount a suitable crystal (typically <0.5 mm in all dimensions) on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of scattered X-rays).

    • Process the data to solve the crystal structure, which involves determining the unit cell dimensions and the atomic positions.

  • Authoritative Grounding: The resulting structural model provides definitive proof of molecular connectivity and reveals detailed information about intermolecular interactions, such as hydrogen bonding, which validate the inferences made from the compound's physical properties.

Conclusion

2-Chloro-2-(4-cyanophenyl)acetamide is a solid compound at ambient conditions, likely presenting as a white to light-colored crystalline powder. Its molecular structure imparts a high melting point and solubility in polar organic solvents. While a complete, experimentally verified dataset is not yet available in the public domain, the logical analysis of its structure and comparison with known analogues provide a strong and reliable foundation for its handling and use. The experimental protocols outlined in this guide provide a clear path for researchers to obtain definitive data, ensuring scientific rigor in future studies and applications of this promising chemical entity.

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Exploratory

The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development

Executive Summary The acetamide functional group is a privileged scaffold in medicinal chemistry, distinguished by its structural stability, low toxicity profile, and exceptional hydrogen-bonding capabilities. By acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acetamide functional group is a privileged scaffold in medicinal chemistry, distinguished by its structural stability, low toxicity profile, and exceptional hydrogen-bonding capabilities. By acting as both hydrogen bond donors and acceptors, acetamide derivatives can precisely interact with diverse biological targets, including kinases, oxidoreductases, and cyclooxygenases. This technical guide synthesizes the latest mechanistic insights and provides self-validating experimental workflows for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these versatile compounds.

Spectrum of Biological Activities and Mechanisms of Action

Anticancer Activity

Acetamide derivatives exhibit potent cytotoxicity against various malignant cell lines (e.g., HepG2, MCF-7, A-549) through multiple targeted mechanisms:

  • PARP-1 Inhibition: Novel phenoxyacetamide derivatives act as potent apoptotic inducers. By inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), these compounds prevent DNA repair in cancer cells, leading to the accumulation of double-strand breaks and the activation of caspase-dependent apoptosis[1].

  • EGFR Tyrosine Kinase Inhibition: Lipophilic acetamides, particularly benzylamine and sulpha-substituted derivatives, demonstrate strong binding affinity to the Epidermal Growth Factor Receptor (EGFR). This competitive inhibition halts downstream proliferation signaling pathways, yielding IC50 values in the low micromolar range[2].

  • DHFR Inhibition: Sulfonamide-conjugated acetamides competitively inhibit dihydrofolate reductase (DHFR). This disrupts the reduction of dihydrofolate to tetrahydrofolate, starving rapidly dividing cancer cells of the purines and thymidine required for DNA synthesis[3].

Antimicrobial and Antitubercular Efficacy

The structural flexibility of acetamides allows them to penetrate complex bacterial envelopes and target essential survival enzymes:

  • DNA Gyrase Targeting: 2-Mercaptobenzothiazole acetamide hybrids exhibit profound antibacterial and antibiofilm activities. Molecular docking confirms that these derivatives occupy the same hydrophobic pockets in bacterial DNA gyrase as fluoroquinolones like levofloxacin, effectively halting bacterial DNA supercoiling[4].

  • Cytochrome bd Oxidase Inhibition: In the fight against multi-drug resistant Mycobacterium tuberculosis, specific quinazoline-acetamide derivatives disrupt the oxidative phosphorylation pathway. By selectively inhibiting the alternate terminal oxidase (cytochrome bd oxidase), these compounds trigger lethal ATP depletion and respiratory arrest[5].

Anti-Inflammatory and Antioxidant Properties

Acetamides are highly effective modulators of the inflammatory cascade:

  • Selective COX-2 Inhibition: The acetamide nitrogen forms critical hydrogen bonds with amino acid residues (Trp387 and Ser353) within the cyclooxygenase-2 (COX-2) active site. This targeted interaction provides potent anti-inflammatory relief without the gastrointestinal toxicity typically associated with traditional non-selective NSAIDs[6].

  • ROS/NO Scavenging: In lipopolysaccharide-stimulated macrophage models, specific acetamide derivatives act as direct free radical scavengers, significantly downregulating the production of reactive oxygen species (ROS) and nitric oxide (NO)[7].

Quantitative Data Summary

To facilitate comparative analysis, the following table synthesizes the biological performance of representative acetamide classes based on recent pharmacological evaluations.

Compound Class / ScaffoldPrimary Target / MechanismBiological ActivityRepresentative Potency (IC50 / MIC)
Phenoxyacetamides PARP-1 / ApoptosisAnticancer (HepG2 cells)IC50: ~6.9 μM[1]
Lipophilic Acetamides EGFR Tyrosine KinaseAnticancer (Broad spectrum)IC50: 1.89 – 2.05 μM[2]
Sulfonamide-Acetamides DHFR InhibitionAnticancer (A-549, MCF-7)High cytotoxicity[3]
Quinazoline-Acetamides Cytochrome bd OxidaseAntitubercular (M. tuberculosis)MIC: 8 – 16 μM (Mutant strains)[5]
2-Mercaptobenzothiazoles DNA GyraseAntibacterial / AntibiofilmComparable to Levofloxacin[4]

Mechanistic Pathways & Experimental Workflows

Apoptotic Signaling Pathway

ApoptosisPathway A Acetamide Derivatives B PARP-1 / EGFR Inhibition A->B Target Binding C DNA Damage Accumulation B->C Catalytic Block D Bax Upregulation & Cytochrome c C->D Stress Response E Caspase Cascade Activation D->E Apoptosome Assembly F Apoptosis (Cell Death) E->F Execution Phase

Caption: Mechanism of apoptosis induction by acetamide derivatives via PARP-1/EGFR inhibition.

Biological Screening Workflow

ScreeningWorkflow cluster_assays In Vitro Biological Screening S Compound Synthesis & NMR Characterization A1 Anticancer (MTT Assay) S->A1 A2 Antimicrobial (Broth Microdilution) S->A2 A3 Anti-inflammatory (COX-2 EIA) S->A3 D Data Analysis (IC50 / MIC Determination) A1->D Cell Viability A2->D Growth Inhibition A3->D PGE2 Levels L Lead Optimization & In Vivo Profiling D->L Hit Selection

Caption: Standardized experimental workflow for evaluating acetamide derivative bioactivity.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with built-in causality to ensure reproducibility and data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay quantifies the metabolic viability of cancer cells following acetamide treatment.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into 96-well plates at a density of 5×103 cells/well.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition from artificially skewing viability data.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the acetamide derivative (e.g., 1–100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours at 37°C.

    • Causality: Four hours provides optimal time for active mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring, yielding a measurable linear range of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well.

    • Causality: Reduced formazan crystals are impermeable to cell membranes and insoluble in aqueous media. DMSO ensures complete dissolution, which is critical for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: COX-2 Enzyme Inhibition Assay

This protocol evaluates the anti-inflammatory potential by measuring the inhibition of prostaglandin E2 (PGE2) production.

  • Enzyme Pre-incubation: Incubate human recombinant COX-2 with varying concentrations of the acetamide derivative in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add arachidonic acid to a final concentration of 10 μM to initiate the reaction. Incubate exactly for 2 minutes at 37°C.

    • Causality: Precise timing is critical. Adding the substrate after pre-incubation allows for the accurate assessment of competitive binding kinetics without substrate-induced displacement artifacts.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the synthesized PGE2 using a highly specific Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the acetamide to derive the IC50 value.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at:[Link]

  • Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. PubMed / Bioorganic Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PMC / BMC Chemistry. Available at:[Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at:[Link]

  • Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase. PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at:[Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC / Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Chloro-2-(4-cyanophenyl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Amidation of alpha-chloroarylacetic acid de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Amidation of alpha-chloroarylacetic acid derivatives is a well-documented approach for generating versatile building blocks in drug discovery, particularly in the synthesis of unnatural amino acids, heterocycles, and peptidomimetics[1]. The synthesis of 2-Chloro-2-(4-cyanophenyl)acetamide requires precise control over electrophilic and nucleophilic reaction phases to prevent unwanted side reactions, such as over-chlorination or nucleophilic displacement of the alpha-chloride during amidation.

Causality and Experimental Choices:
  • Catalytic DMF: Acts as a nucleophilic catalyst by forming a highly reactive Vilsmeier-Haack intermediate with SOCl₂, drastically reducing the activation time.

  • SO₂Cl₂ vs. NCS: Sulfuryl chloride is chosen over N-chlorosuccinimide (NCS) because its byproducts (SO₂ and HCl) are gaseous. This creates a self-validating system: the cessation of gas bubbling serves as a visual indicator of reaction completion, and the byproducts are easily removed in vacuo, avoiding complex aqueous workups prior to amidation.

  • Inverse Addition at 0 °C: The alpha-chloro acyl chloride is added to the aqueous ammonia (not vice versa) at 0 °C. The acyl chloride is vastly more electrophilic than the alkyl chloride; low temperatures and inverse addition ensure instantaneous amidation while kinetically freezing out the potential nucleophilic substitution of the alpha-chloride by ammonia.

Quantitative Data & Reagent Stoichiometry

Summarized below are the stoichiometric requirements and expected analytical profiles for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Reaction Parameters
Reagent / ParameterRoleEquivalentsAmount (10 mmol scale)
4-Cyanophenylacetic acid Starting Material1.0 eq1.61 g
Thionyl Chloride (SOCl₂) Activating Agent3.0 eq2.18 mL (3.57 g)
N,N-Dimethylformamide (DMF) Catalyst0.05 eq2 drops
Sulfuryl Chloride (SO₂Cl₂) α-Chlorinating Agent1.5 eq1.21 mL (2.02 g)
Ammonium Hydroxide (28%) Amidation ReagentExcess10.0 mL
1,2-Dichloroethane (DCE) Solvent (Steps 1-2)N/A20.0 mL
Tetrahydrofuran (THF) Solvent (Step 3)N/A10.0 mL
Table 2: Expected Yield and Analytical Profile
MetricExpected Value
Overall Yield 75% – 85% (1.46 g – 1.65 g)
Physical State Off-white to white crystalline powder
Reaction Time ~7 hours (total active time)
Storage Conditions Desiccated, 2–8 °C, protected from light

Visual Workflow

SynthesisWorkflow SM 4-Cyanophenylacetic acid (Starting Material) Int1 4-Cyanophenylacetyl chloride (Activated Intermediate) SM->Int1 SOCl₂, DCE 80°C, 2h Int2 2-Chloro-2-(4-cyanophenyl) acetyl chloride (α-Chlorinated Intermediate) Int1->Int2 SO₂Cl₂ 80°C, 4h Prod 2-Chloro-2-(4-cyanophenyl) acetamide (Target Product) Int2->Prod NH₃ (aq) 0°C, 1h

Workflow for the 3-step synthesis of 2-Chloro-2-(4-cyanophenyl)acetamide.

Detailed Step-by-Step Protocol

Safety Warning: SOCl₂ and SO₂Cl₂ react violently with water and evolve toxic, corrosive HCl and SO₂ gases. All operations in Steps 1 and 2 MUST be conducted in a well-ventilated fume hood equipped with a caustic scrubber system.

Step 1: Acyl Chloride Formation
  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Add 4-cyanophenylacetic acid (1.61 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 20 mL) to the flask.

  • Add thionyl chloride (2.18 mL, 30.0 mmol) followed by 2 drops of anhydrous DMF.

  • Heat the reaction mixture to 80 °C using an oil bath. Stir for 2 hours.

  • In-process Check: The suspension will transition to a clear, homogenous solution. Wait until the vigorous evolution of HCl/SO₂ gas ceases, indicating complete conversion to 4-cyanophenylacetyl chloride.

Step 2: Alpha-Chlorination
  • Cool the reaction mixture slightly to approximately 50 °C.

  • Using a pressure-equalizing dropping funnel or syringe, slowly add sulfuryl chloride (1.21 mL, 15.0 mmol) dropwise over 10 minutes.

  • Re-heat the mixture to 80 °C and stir for an additional 4 hours.

  • In-process Check: Monitor gas evolution. Once bubbling stops, the enolization-driven chlorination is complete.

  • Cool the mixture to room temperature. Transfer the solution to a rotary evaporator and concentrate under reduced pressure (water bath at 40 °C) to rigorously remove the DCE solvent and all excess SOCl₂/SO₂Cl₂. Crucial Step: Failure to remove these reagents will result in violent exothermic reactions and sulfamide byproducts in the next step.

Step 3: Amidation
  • Dissolve the crude, concentrated 2-chloro-2-(4-cyanophenyl)acetyl chloride in anhydrous THF (10 mL).

  • In a separate 100 mL Erlenmeyer flask, add aqueous ammonium hydroxide (28%, 10 mL) and cool to 0 °C using an ice-water bath. Stir vigorously.

  • Add the THF solution of the acid chloride dropwise to the cold ammonia solution over 15 minutes.

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

Step 4: Workup and Purification
  • Transfer the biphasic mixture to a separatory funnel. Dilute with distilled water (20 mL) and extract with Ethyl Acetate (3 × 25 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot Ethyl Acetate/Hexanes to afford 2-Chloro-2-(4-cyanophenyl)acetamide as a white crystalline powder.

Sources

Application

A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-2-(4-cyanophenyl)acetamide: Development, Protocol, and Validation

An Application Note for the HPLC Analysis of 2-Chloro-2-(4-cyanophenyl)acetamide Abstract This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the HPLC Analysis of 2-Chloro-2-(4-cyanophenyl)acetamide

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-2-(4-cyanophenyl)acetamide. This compound is a notable intermediate in organic synthesis, and ensuring its purity and stability is critical for downstream applications in pharmaceutical and chemical manufacturing. The described reverse-phase HPLC (RP-HPLC) method effectively separates the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to a fully validated analytical procedure in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

2-Chloro-2-(4-cyanophenyl)acetamide (CAS 1311316-35-4) is an organic compound featuring a reactive chloromethyl group and a cyano-substituted phenyl ring, making it a versatile building block in medicinal chemistry and material science.[3] The purity of such intermediates is paramount, as impurities can carry over into the final product, potentially affecting its efficacy, safety, and stability.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4] Developing a stability-indicating HPLC method is a regulatory requirement and a fundamental aspect of the pharmaceutical development process.[5] Such a method must be able to unequivocally assess the analyte in the presence of its potential degradation products, which is typically demonstrated through forced degradation studies.[6][7] This document provides a scientifically grounded protocol for the analysis of 2-Chloro-2-(4-cyanophenyl)acetamide, explaining the causality behind each experimental choice to ensure a robust and reliable analytical system.

Part I: Method Development and Rationale

The logical development of an HPLC method is predicated on the physicochemical properties of the analyte. A systematic approach ensures that the final method is robust, reproducible, and fit for its intended purpose.

Analyte Physicochemical Properties

Understanding the structure and properties of 2-Chloro-2-(4-cyanophenyl)acetamide is the first step in designing a suitable separation strategy.

PropertyValue / Structure
Chemical Structure Chemical Structure of 2-Chloro-2-(4-cyanophenyl)acetamide
CAS Number 1311316-35-4[3]
Molecular Formula C₉H₇ClN₂O[3]
Molecular Weight 194.62 g/mol [3]
Predicted LogP (XLogP3) ~1.3 (Estimated based on isomer CAS 114807-80-6)[8]
Key Functional Groups Phenyl ring, Cyano (-C≡N), Amide (-CONH₂), Secondary Halide (-CHCl-)

The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (amide, cyano) moieties, with a moderately low LogP value suggesting it is suitable for reverse-phase chromatography.[9]

Chromatographic System Selection: A Justified Approach
  • Column Selection: A C18 (octadecylsilane) bonded silica column is the workhorse of reverse-phase chromatography and serves as the optimal starting point. Its non-polar stationary phase provides effective hydrophobic interactions with the phenyl ring of the analyte, which is the primary mechanism for retention in RP-HPLC.[9] The polarity of the amide and cyano groups will modulate this retention, requiring careful optimization of the mobile phase.

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which allows for higher efficiency (sharper peaks), and its lower UV cutoff, which provides a better signal-to-noise ratio.

    • Aqueous Phase & pH Control: An acidic mobile phase is employed to suppress the potential ionization of silanol groups on the silica support, thereby preventing peak tailing. A buffer, such as 0.1% formic acid in water, is used. This simple, volatile buffer is also compatible with mass spectrometry (MS), should MS detection be required for impurity identification.[10] Using a controlled pH ensures that the retention time of the analyte remains consistent and reproducible.[11]

  • Detection Wavelength: The presence of the cyanophenyl chromophore suggests strong UV absorbance. An initial UV-Vis scan of a dilute solution of 2-Chloro-2-(4-cyanophenyl)acetamide in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For aromatic compounds of this nature, a λ-max is typically expected in the range of 240-270 nm.

Method Development Workflow

The following diagram illustrates the logical workflow employed during method development.

MethodDevelopment Analyte Analyte Characterization (Physicochemical Properties) Column Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column Guides MobilePhase Mobile Phase Scouting (ACN/Water, pH) Column->MobilePhase Detection Wavelength Selection (UV Scan for λ-max) MobilePhase->Detection Gradient Gradient Optimization (Isocratic vs. Gradient) Detection->Gradient Optimization Fine-Tuning (Flow Rate, Temp.) Gradient->Optimization Refine Separation SST System Suitability Test (Define Criteria) Optimization->SST Verify Performance FinalMethod Finalized Analytical Method SST->FinalMethod Lock

Caption: Logical workflow for HPLC method development.

Part II: Detailed Analytical Protocol

This protocol is designed to be a self-validating system, where the initial System Suitability Test (SST) confirms the readiness of the instrument and method for analysis.

Equipment and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC/Milli-Q Grade)

    • 2-Chloro-2-(4-cyanophenyl)acetamide Reference Standard

  • Labware: Volumetric flasks, analytical balance, pipettes, vials.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λ-max)
Run Time 15 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Part III: Method Validation Protocol (ICH Q2(R2))

Validation demonstrates that the analytical procedure is fit for its intended purpose.[12] A comprehensive validation study was designed based on ICH Q2(R2) guidelines.[2]

Specificity and Forced Degradation Study

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[2] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[6][13]

Protocol: A stock solution of 2-Chloro-2-(4-cyanophenyl)acetamide (1000 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[6]

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 100 µg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution to direct sunlight for 8 hours (or in a photostability chamber). Analyze alongside a control sample protected from light.

All stressed samples are analyzed using the developed HPLC method. Peak purity of the analyte peak is assessed using a PDA detector to ensure it is free from co-eluting degradants.

ForcedDegradation API API Solution (1000 µg/mL) Acid Acid Stress (1 M HCl, 80°C) API->Acid Base Base Stress (0.1 M NaOH, RT) API->Base Oxidation Oxidative Stress (3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (Solution, Light) API->Photo Analysis Neutralize (if needed) Dilute to 100 µg/mL Inject into HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate: - % Degradation - Peak Purity - Mass Balance Analysis->Results

Caption: Workflow for the forced degradation study.

Validation Parameters and Acceptance Criteria

The method should be validated for linearity, range, accuracy, precision, and sensitivity according to the protocols outlined below.

ParameterProtocolAcceptance Criteria
Linearity Analyze seven concentration levels from 5 µg/mL to 150 µg/mL. Plot a calibration curve of peak area vs. concentration.Correlation Coefficient (r²) ≥ 0.999
Range Established from the linearity study.25 µg/mL to 125 µg/mL
Accuracy (% Recovery) Analyze samples in triplicate at three concentrations (e.g., 50, 100, 150 µg/mL) by spiking a known amount of analyte into a placebo.98.0% - 102.0% recovery
Precision (Repeatability) Analyze six replicate preparations of the standard solution at 100% concentration (100 µg/mL).% RSD ≤ 2.0%
Intermediate Precision Repeat the precision study on a different day with a different analyst and/or instrument.Overall % RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Report the value.
Robustness Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).System suitability criteria must be met; peak area %RSD should remain ≤ 2.0%.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and stability-indicating tool for the quality control and analysis of 2-Chloro-2-(4-cyanophenyl)acetamide. The systematic development process, grounded in the physicochemical properties of the analyte, has resulted in excellent separation from potential degradation products. The comprehensive validation protocol, aligned with ICH guidelines, confirms that the method is accurate, precise, and specific for its intended use in both research and regulated environments.

References

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Scribd. Forced Degradation in HPLC Methods. Scribd. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. [Link]

  • International Journal of Pharmaceutical Erudition. A Review of HPLC Method Development and Validation as per ICH Guidelines. indjst.org. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]

  • PubChem. 2-chloro-N-(4-cyanophenyl)acetamide. PubChem. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • MolPort. 2-chloro-2-(4-cyanophenyl)acetamide. MolPort. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • SIELC Technologies. Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 2-Chloro-2-(4-cyanophenyl)acetamide in Modern Medicinal Chemistry

This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 2-Chloro-2-(4-cyanophenyl)acetamide. While direct literature on this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 2-Chloro-2-(4-cyanophenyl)acetamide. While direct literature on this specific molecule is nascent, its structural features—a reactive chloroacetamide warhead and a low molecular weight scaffold—position it as a valuable tool in contemporary drug discovery, particularly in the realms of covalent inhibition and fragment-based screening. These notes synthesize established principles and field-proven protocols to guide its exploration as a starting point for novel therapeutic development.

Part 1: Scientific Rationale and Strategic Context

Chemical Profile of 2-Chloro-2-(4-cyanophenyl)acetamide

2-Chloro-2-(4-cyanophenyl)acetamide is a small molecule possessing a unique combination of features that make it of significant interest in medicinal chemistry. Its core structure is amenable to synthetic elaboration, while its inherent reactivity offers a clear path for investigating its potential as a targeted agent.

PropertyDataSource
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1][2]
Structure Chemical structure of 2-Chloro-2-(4-cyanophenyl)acetamidePubChem
CAS Number 1311316-35-4[1]
Canonical SMILES NC(=O)C(Cl)c1ccc(cc1)C#N[1]
Calculated LogP (XLogP3) 1.3[2]
The Chloroacetamide Moiety: A Covalent Warhead

The chloroacetamide group is a well-characterized electrophilic moiety, often referred to as a "warhead" in the context of medicinal chemistry.[3] It is designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues on a protein target. This typically occurs with the thiol group of cysteine, but reactions with other residues like lysine or histidine are also possible.

The deliberate design of such targeted covalent inhibitors (TCIs) has seen a major resurgence over the past decade.[4] Unlike traditional non-covalent drugs that rely on equilibrium binding, TCIs offer several potential advantages:

  • Prolonged Duration of Action: By forming a permanent bond, the inhibitory effect can persist long after the drug has been cleared from systemic circulation.[5]

  • High Potency: The irreversible nature of the interaction can lead to a time-dependent increase in potency.[4]

  • Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutants, a significant challenge in areas like oncology.[5]

The success of this approach is demonstrated by numerous FDA-approved drugs, including afatinib and ibrutinib, which have transformed the treatment of certain cancers.[4][6]

A Candidate for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low molecular weight molecules, or "fragments."[7][8] These fragments typically have molecular weights under 300 Da and bind to their targets with low (micromolar to millimolar) affinity.[9][10]

2-Chloro-2-(4-cyanophenyl)acetamide fits the profile of an ideal fragment:

  • Low Molecular Weight: At ~195 g/mol , it adheres to the "Rule of 3" often used in fragment library design (MW ≤ 300).[10]

  • Chemical Tractability: The cyanophenyl ring provides a clear vector for synthetic modification, allowing the fragment hit to be "grown" or elaborated into a more potent lead compound.[8]

  • Inherent Reactivity: As a covalent fragment, it can be used to identify and validate binding sites containing a suitably positioned nucleophile, offering a rapid path to high-affinity binders.

This approach is particularly effective for challenging or previously "undruggable" targets where traditional high-throughput screening (HTS) has failed.[10]

Hypothesized Mechanism of Target Engagement

The engagement of a target protein by a covalent inhibitor like 2-Chloro-2-(4-cyanophenyl)acetamide is a two-step process. First, the molecule reversibly binds to the target, driven by non-covalent interactions. This positions the reactive chloroacetamide warhead in close proximity to a nucleophilic amino acid residue. The second step is the irreversible formation of a covalent bond.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Compound Cmpd Complex Cmpd-Protein Complex (Non-covalent) Compound->Complex k_on Protein Target Protein Complex->Compound k_off CovalentComplex Covalently-Bound Complex (Irreversible) Complex->CovalentComplex k_inact

Caption: Hypothesized two-step mechanism of covalent inhibition.

Part 2: Core Experimental Protocols

Protocol 1: General Handling, Storage, and Solubilization

Expertise & Causality: As a reactive electrophile, 2-Chloro-2-(4-cyanophenyl)acetamide requires careful handling to ensure both user safety and compound integrity. The chloroacetamide moiety can react with nucleophiles, including water, over time. Therefore, storage in a dry, inert environment and the use of anhydrous solvents for stock preparation are critical to prevent degradation and ensure reproducibility in biological assays.

A. Safety Precautions:

  • Always handle the compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information. The signal word for the related compound 2-Chloro-N-(4-cyanophenyl)acetamide is "Danger"[11].

  • Avoid inhalation of dust and contact with skin and eyes.

B. Storage:

  • Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a tightly sealed vial at 2-8°C, protected from light and moisture[11].

C. Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibrate the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of solid into a new, clean vial. For example, to prepare a 10 mM stock solution, weigh 1.946 mg of the compound.

  • Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve the target concentration. For 1.946 mg, add 1.0 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes in separate, tightly sealed vials to avoid multiple freeze-thaw cycles.

  • Store the DMSO stock solutions at -20°C or -80°C.

Stock Solution Molarity Table:

Mass of CompoundVolume of DMSOFinal Concentration
1.946 mg1.0 mL10 mM
3.892 mg1.0 mL20 mM
9.730 mg1.0 mL50 mM
Protocol 2: Assessing Target Engagement with Cellular Thermal Shift Assay (CETSA)

Trustworthiness & Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of a living cell or cell lysate.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] By heating cells treated with the compound and then quantifying the amount of soluble protein remaining, one can directly measure target engagement. This protocol describes an isothermal dose-response (ITDR) CETSA, which is ideal for determining the potency of target engagement.

CETSA_Workflow A 1. Cell Culture & Treatment (Incubate cells with varying concentrations of the compound) B 2. Heat Challenge (Expose cells to a specific melting temperature for 3 min) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to separate soluble (stabilized) vs. aggregated proteins) C->D E 5. Quantification (Analyze soluble fraction via Western Blot, ELISA, or MS) D->E F 6. Data Analysis (Plot dose-response curve) E->F

Caption: Workflow for an Isothermal Dose-Response CETSA experiment.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA This protocol is a general template and must be optimized for the specific cell line and protein target.

  • Cell Preparation: Culture the cells expressing your target protein to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) at a concentration of 10-20 million cells/mL.

  • Compound Treatment: a. Prepare a serial dilution of your 2-Chloro-2-(4-cyanophenyl)acetamide stock solution in the cell suspension buffer. A typical final concentration range would be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control. b. Aliquot equal volumes of the cell suspension into PCR tubes or a 96-well PCR plate. c. Add the compound dilutions to the cells and incubate at 37°C for 1 hour to allow for cell penetration and target binding.[14]

  • Heat Challenge: a. Transfer the PCR plate to a thermal cycler. b. Heat the samples at a pre-determined optimal temperature for 3 minutes. This temperature must be optimized in a preliminary experiment to be on the slope of the protein's melting curve. c. Immediately cool the samples to 4°C for 3 minutes.[15]

  • Cell Lysis: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15] This releases the intracellular contents.

  • Separation of Soluble and Aggregated Fractions: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15] This will pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Determine the concentration of the target protein in the soluble fraction using a suitable detection method, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.
    • ELISA or Immunoassays: Use a specific antibody pair to quantify the target protein.
    • Mass Spectrometry: For proteome-wide analysis.
  • Data Analysis: a. Quantify the signal for the target protein in each sample. b. Normalize the data to the vehicle (DMSO) control. c. Plot the normalized signal as a function of compound concentration and fit the data to a dose-response curve to determine the EC₅₀, which reflects the potency of target engagement in the cell.

Protocol 3: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

Authoritative Grounding & Rationale: To advance a fragment hit into a lead compound, its structure must be optimized to improve potency and selectivity. The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl halides and boronic acids under mild conditions.[16][17][18] This reaction is exceptionally versatile and tolerant of many functional groups, making it ideal for drug discovery.

For the purpose of this protocol, we will describe a hypothetical reaction using a related starting material, 2-Chloro-N-(4-bromophenyl)acetamide , to demonstrate how a researcher could introduce chemical diversity at the phenyl ring. This illustrates the synthetic potential of the broader chloroacetamide scaffold.

Suzuki_Coupling reactant1 2-Chloro-N-(4-bromophenyl)acetamide catalyst Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reactant2 Arylboronic Acid (R-B(OH)2) product Desired Biaryl Product catalyst->product + +

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Synthetic Protocol:

  • Reaction Setup: a. To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Chloro-N-(4-bromophenyl)acetamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). b. Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), at a loading of 2-5 mol %.[16]

  • Degassing: a. Seal the vessel with a septum or cap. b. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: a. Prepare a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). b. Add the solvent mixture to the reaction vessel via syringe. The reaction should be at a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction Execution: a. Place the sealed vessel in a preheated oil bath or heating block set to 85-100°C.[16] b. Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, and separate the organic layer. d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). b. Combine the fractions containing the pure product and concentrate under reduced pressure. c. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-2-(4-cyanophenyl)acetamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 2-Chloro-2-(4-cyanophenyl)acetamide , a critical alpha-chloroamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 2-Chloro-2-(4-cyanophenyl)acetamide , a critical alpha-chloroamide intermediate. Because the alpha-carbon in this molecule is highly activated by both an adjacent carbonyl and an electron-withdrawing para-cyanophenyl ring, the synthesis is prone to a specific set of kinetic and thermodynamic impurities.

This center provides a mechanistic breakdown of these impurities, targeted Q&A troubleshooting, and a self-validating experimental protocol designed to ensure high assay purity.

Part 1: Mechanistic Workflow & Impurity Profiling

Understanding the mechanistic origin of your impurities is the first step in purging them. The synthesis typically proceeds via the alpha-chlorination of 4-cyanophenylacetic acid to form an acyl chloride intermediate, followed by amidation.

SynthesisPathway SM 4-Cyanophenylacetic Acid (Starting Material) Int 2-Chloro-2-(4-cyanophenyl)acetyl chloride (Reactive Intermediate) SM->Int SOCl2 / NCS or SO2Cl2 Target 2-Chloro-2-(4-cyanophenyl)acetamide (Target Product) Int->Target NH3 (anhydrous) Amidation Imp1 2,2-Dichloro Impurity (Over-chlorination) Int->Imp1 Excess Chlorinating Agent (Kinetic Competition) Imp2 2-Hydroxy Impurity (Alpha-Hydrolysis) Target->Imp2 Aqueous Workup (SN2 Displacement) Imp3 4-Carbamoyl Impurity (Nitrile Hydrolysis) Target->Imp3 Acidic/Basic Conditions (Nitrile Hydration)

Fig 1: Synthesis pathway of 2-Chloro-2-(4-cyanophenyl)acetamide and common impurity origins.

Part 2: Troubleshooting FAQs

Q1: Why does my HPLC assay show a significant 2,2-dichloro-2-(4-cyanophenyl)acetamide peak?

The Causality: The addition of the first chlorine atom drastically increases the acidity of the remaining alpha-proton due to the combined electron-withdrawing effects of the cyano group, the phenyl ring, and the newly added halogen. This makes the mono-chloro intermediate highly susceptible to secondary chlorination via kinetic competition. The Solution: You must strictly control the stoichiometry of your chlorinating agent (e.g., N-Chlorosuccinimide or sulfuryl chloride) to exactly 1.00–1.05 equivalents. Furthermore, maintain stringent temperature controls (0–5 °C) during the addition phase to favor the primary chlorination kinetically ()[1].

Q2: How is the 2-hydroxy-2-(4-cyanophenyl)acetamide impurity forming during my workup?

The Causality: The alpha-chloro amide is highly activated toward SN​2 nucleophilic displacement. The adjacent carbonyl and the electron-withdrawing 4-cyanophenyl ring create a highly electrophilic alpha-carbon. If aqueous ammonia is used during the amidation step, hydroxide ions (or water) compete with ammonia, displacing the chloride. This is a well-documented anomaly in alpha-haloarylacetic acid derivatives ()[2]. The Solution: Transition from aqueous ammonium hydroxide to anhydrous ammonia gas bubbled into an organic solvent (like THF or DCM) at sub-zero temperatures. Ensure any subsequent aqueous washes are performed rapidly and kept cold.

Q3: I am observing the formation of a 4-carbamoylphenyl derivative. What causes this nitrile degradation?

The Causality: Nitriles undergo hydration to primary amides under strongly acidic or basic conditions. During the alpha-chlorination of 4-cyanophenylacetic acid using thionyl chloride, stoichiometric amounts of HCl gas are generated ()[3]. If the reactor is not adequately sparged to remove this HCl, the highly acidic environment catalyzes the hydration of the para-cyano group. The Solution: Implement a continuous nitrogen sweep during the chlorination step to vent HCl gas. Additionally, ensure the amidation quench is performed rapidly to avoid prolonged exposure to basic ammonia.

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes in-process controls (IPC) to prevent impurity carryover and relies on anhydrous conditions to protect the sensitive alpha-chloro group.

Phase 1: Alpha-Chlorination (Formation of Acyl Chloride)
  • Setup: Charge a dry, nitrogen-purged reactor with 4-cyanophenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Activation: Add Thionyl Chloride ( SOCl2​ , 1.2 eq) dropwise at 20 °C. Heat the mixture to 40 °C for 2 hours to form the acyl chloride intermediate. Causality: Converting the acid to the acyl chloride increases the enolization rate required for subsequent chlorination.

  • Chlorination: Cool the reactor to 0 °C. Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent over-chlorination[1].

  • IPC Validation: Stir for 4 hours at room temperature. Quench a 0.1 mL aliquot in 1 mL of methanol and analyze via HPLC. Proceed only when the methyl ester of the starting material is < 1.0%.

Phase 2: Anhydrous Amidation
  • Preparation: Cool the reaction mixture containing the highly reactive 2-chloro-2-(4-cyanophenyl)acetyl chloride to -10 °C.

  • Amine Addition: Bubble anhydrous NH3​ gas into the solution (or add a standardized 0.5 M solution of NH3​ in THF) at a controlled rate to maintain the temperature below 0 °C. Causality: Excluding water entirely at this stage prevents the SN​2 formation of the 2-hydroxy impurity.

  • Reaction: Stir for 1 hour at 0 °C until the acyl chloride is fully consumed (verify via TLC or HPLC).

Phase 3: Workup & Impurity Purge
  • Quench: Add cold deionized water (5 volumes) to dissolve the precipitated ammonium chloride salts.

  • Phase Separation: Separate the organic layer immediately. Causality: Minimizing contact time with the aqueous phase at room temperature prevents delayed hydrolysis[2].

  • Alkaline Wash: Wash the organic layer with cold 5% NaHCO3​ (3 volumes) to purge any unreacted 4-cyanophenylacetic acid into the aqueous layer as a sodium salt.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Heptane (1:3). This specific solvent system effectively leaves the highly soluble 2,2-dichloro impurity in the mother liquor while precipitating the pure target compound.

Part 4: Quantitative Data & Impurity Limits

Use the following table to benchmark your HPLC assay results and identify which step of your workflow requires optimization.

Impurity ProfileOrigin MechanismTypical RRT (HPLC)Acceptable LimitPrimary Purge Strategy
2,2-Dichloro Impurity Kinetic over-chlorination~1.18< 0.15%Strict stoichiometry; Recrystallization (EtOAc/Heptane)
2-Hydroxy Impurity SN​2 displacement by OH− ~0.65< 0.10%Anhydrous amidation; Rapid cold aqueous separation
4-Carbamoyl Impurity Acid/Base catalyzed hydration~0.42< 0.10% N2​ sparging of HCl; Recrystallization
4-Cyanophenylacetic Acid Unreacted starting material~0.88< 0.50%Mild alkaline wash (pH 7.5-8.0)

References

  • Title: One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: N-Chlorosuccinimide Source: e-EROS Encyclopedia of Reagents for Organic Synthesis (Wiley Online Library) URL: [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-2-(4-cyanophenyl)acetamide (CAS 1311316-35-4)

Introduction Welcome to the Technical Support Center for 2-Chloro-2-(4-cyanophenyl)acetamide . As a highly reactive electrophilic building block, this compound is frequently utilized in organic synthesis and chemical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 2-Chloro-2-(4-cyanophenyl)acetamide . As a highly reactive electrophilic building block, this compound is frequently utilized in organic synthesis and chemical biology, particularly as a covalent warhead for targeting cysteine residues in targeted protein degradation (PROTACs) and kinase inhibitors [4, 5]. However, the presence of an activated benzylic chloride, a primary amide, and an electron-withdrawing cyano group makes this molecule uniquely susceptible to specific degradation pathways.

This guide provides troubleshooting insights, mechanistic explanations, and validated protocols to ensure the scientific integrity of your experiments.

Part 1: Core Stability & Storage FAQs

Q1: How should I store the solid compound to prevent baseline degradation? Expertise & Causality: The solid material must be stored at -20°C in a tightly sealed desiccator , protected from light. The alpha-chloroacetamide moiety is highly sensitive to atmospheric moisture. Because the chloride is positioned at a benzylic carbon, the transition state for nucleophilic substitution is stabilized by the adjacent phenyl ring, making it highly prone to solvolysis [1]. Moisture exposure leads to the slow generation of HCl and the corresponding alpha-hydroxy degradant.

Q2: Which solvents are optimal for preparing stock solutions, and what is their functional shelf-life? Expertise & Causality: Use strictly anhydrous DMSO or Acetonitrile (MeCN) for stock solutions. Avoid protic solvents such as methanol, ethanol, or unbuffered water for long-term storage. Protic solvents act as nucleophiles; the benzylic chloride undergoes facile solvolysis (SN1/SN2) in these media [2].

  • Self-Validating Protocol: Always prepare working dilutions in aqueous assay buffers immediately before use. Do not store aqueous solutions for more than 2–4 hours at room temperature to prevent false negatives in biological screening.

Part 2: Degradation Troubleshooting & Mechanistic Insights

Q3: During LC-MS analysis of my biological assays, I observe a rapid loss of the parent compound (m/z 194.6) and the appearance of a new peak at +18 Da. What is the mechanism? Expertise & Causality: The +18 Da mass shift corresponds to the replacement of the chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da), forming 2-hydroxy-2-(4-cyanophenyl)acetamide . This is the primary degradation pathway in aqueous media. The mechanism is a nucleophilic substitution (predominantly SN2, though SN1 character exists due to benzylic stabilization) where water attacks the electrophilic alpha-carbon. The electron-withdrawing para-cyano group increases the electrophilicity of the benzylic carbon, accelerating the attack by water or hydroxide ions [3].

Q4: When attempting a base-catalyzed alkylation using this building block, my yield is poor, and I see multiple polar impurities. What side reactions are occurring? Expertise & Causality: Under strongly basic conditions (e.g., NaOH, K2CO3 in aqueous/alcoholic mixtures), three distinct competing degradation pathways occur:

  • Amide Hydrolysis: The primary amide is hydrolyzed to form 2-chloro-2-(4-cyanophenyl)acetic acid.

  • Nitrile Hydration: The para-cyano group can be hydrated to a primary benzamide derivative, especially if trace peroxides or strong bases are present.

  • Epoxide-like Alpha-Lactam Formation: Strong bases can deprotonate the amide nitrogen, leading to an intramolecular displacement of the chloride to form a highly reactive alpha-lactam intermediate, which rapidly polymerizes or reacts with solvent.

Part 3: Degradation Pathways & Quantitative Data

To facilitate rapid identification of impurities during HPLC/LC-MS analysis, refer to the quantitative summary of the primary degradation products (DPs) below.

Table 1: Major Degradation Products and Analytical Signatures
Degradation Product (DP)Chemical NameMechanism of FormationExpected Mass Shift (Δ)Primary Stress Condition
DP1 2-Hydroxy-2-(4-cyanophenyl)acetamideBenzylic Solvolysis (SN2)-18.5 Da (Cl → OH)Aqueous buffers, pH > 7.5
DP2 2-Chloro-2-(4-cyanophenyl)acetic acidAmide Hydrolysis+1.0 Da (NH2 → OH)Strong Acid/Base + Heat
DP3 4-(1-Amino-2-chloro-2-oxoethyl)benzamideNitrile Hydration+18.0 Da (CN → CONH2)Basic H2O2 / Oxidative
Visualization of Degradation Pathways

DegradationPathways Parent 2-Chloro-2-(4-cyanophenyl)acetamide (Parent Compound) DP1 2-Hydroxy-2-(4-cyanophenyl)acetamide (DP1: Chloride Hydrolysis) Parent->DP1 H2O / OH- (SN2 Solvolysis) DP2 2-Chloro-2-(4-cyanophenyl)acetic acid (DP2: Amide Hydrolysis) Parent->DP2 Strong Acid/Base (Amide Cleavage) DP3 4-(1-Amino-2-chloro-2-oxoethyl)benzamide (DP3: Nitrile Hydration) Parent->DP3 H2O2 / OH- (Nitrile Hydration)

Caption: Primary degradation pathways of 2-chloro-2-(4-cyanophenyl)acetamide under environmental stress.

Part 4: Experimental Protocols

To establish the exact half-life of your specific batch under assay conditions, we recommend performing a standardized Forced Degradation Protocol. This self-validating system ensures that any observed loss of activity in downstream assays is accurately attributed to chemical instability rather than biological inactivity.

Protocol: Standardized Forced Degradation Profiling

Objective: To quantify the degradation kinetics of 2-chloro-2-(4-cyanophenyl)acetamide under hydrolytic and oxidative stress.

Materials Required:

  • 2-Chloro-2-(4-cyanophenyl)acetamide (10 mM stock in anhydrous DMSO)

  • 0.1 M HCl (Acid stress)

  • 0.1 M NaOH (Base stress)

  • 3% H2O2 (Oxidative stress)

  • HPLC-grade Acetonitrile and Water (0.1% TFA)

Step-by-Step Methodology:

  • Preparation of Stress Media: Aliquot 900 µL of each stressor (0.1 M HCl, 0.1 M NaOH, 3% H2O2, and a PBS pH 7.4 control) into separate amber HPLC vials.

  • Initiation: Add 100 µL of the 10 mM DMSO stock to each vial to achieve a final concentration of 1 mM. Cap immediately and vortex for 5 seconds.

  • Incubation: Incubate the vials in a thermostated autosampler at 37°C.

  • Quenching (Critical Step): To prevent further degradation during the analytical run, aliquots must be quenched to arrest the reaction.

    • Acid stress: Quench 50 µL of sample with 50 µL of 0.1 M NaOH.

    • Base stress: Quench 50 µL of sample with 50 µL of 0.1 M HCl.

    • Oxidative/Control: Dilute 50 µL of sample with 50 µL of cold Acetonitrile.

  • Time-Course Sampling: Perform the quenching step at T=0, 1h, 4h, 8h, and 24h.

  • LC-MS Analysis: Inject 5 µL of the quenched samples onto a C18 reverse-phase column. Monitor at 254 nm (due to the cyanophenyl chromophore) and track the parent mass (m/z 194.6) and anticipated DP masses (Table 1).

  • Data Processing: Plot the natural log of the remaining parent peak area versus time to determine the pseudo-first-order rate constant ( k ) and half-life ( t1/2​ ) for each condition.

References

  • Grokipedia. Benzyl chloride. Retrieved from: [Link]

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons, Inc. Retrieved from:[Link]

  • ACS Publications. Catalytic Oxidation of Carbon–Halogen Bonds by Water with H2 Liberation. Journal of the American Chemical Society. Retrieved from: [Link]

  • ACS Publications. Covalent Guanosine Mimetic Inhibitors of G12C KRAS. ACS Medicinal Chemistry Letters. Retrieved from:[Link]

  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

structure-activity relationship of 2-Chloro-2-(4-cyanophenyl)acetamide analogs.

An In-Depth Comparative Guide to the Structure-Activity Relationship of 2-Chloro-2-(4-cyanophenyl)acetamide Analogs A Foundational Guide for Rational Drug Design Introduction: Unveiling the Potential of a Privileged Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 2-Chloro-2-(4-cyanophenyl)acetamide Analogs

A Foundational Guide for Rational Drug Design

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-Chloro-2-(4-cyanophenyl)acetamide scaffold represents a compelling starting point for medicinal chemistry exploration. While direct and extensive structure-activity relationship (SAR) studies on this specific series are not yet prevalent in publicly available literature, its constituent moieties are well-recognized pharmacophores. The acetamide group is a cornerstone in numerous approved drugs, contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticonvulsant effects.[1] The chloroacetamide functional group, in particular, is known to act as an irreversible inhibitor through alkylation of target proteins.[2] Furthermore, the 4-cyanophenyl group is a key feature in modern non-steroidal androgen receptor antagonists, highlighting its role in specific and potent molecular interactions.[3]

This guide, therefore, serves as a foundational and predictive analysis for researchers and drug development professionals. By leveraging established SAR principles from structurally related compound classes, we will construct a logical framework for the rational design and evaluation of novel 2-Chloro-2-(4-cyanophenyl)acetamide analogs. We will explore potential synthetic routes, propose key biological targets, and dissect the scaffold to predict how structural modifications may influence therapeutic activity.

Part 1: A Proposed Synthetic Strategy for Analog Generation

The successful exploration of SAR is predicated on the efficient and versatile synthesis of a diverse library of analogs. The proposed synthetic pathway to 2-Chloro-2-(4-cyanophenyl)acetamide and its derivatives is designed for flexibility, allowing for modifications at key positions. The general strategy involves the amidation of a suitable α-chloro-α-(4-cyanophenyl)acetyl chloride precursor, which can be derived from 4-cyanophenylacetic acid.

Experimental Protocol: General Synthesis of 2-Chloro-2-(4-cyanophenyl)acetamide Analogs
  • Step 1: α-Bromination of 4-cyanophenylacetic acid. To a solution of 4-cyanophenylacetic acid in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-Bromo-2-(4-cyanophenyl)acetic acid.

  • Step 2: Halogen Exchange to 2-Chloro-2-(4-cyanophenyl)acetic acid. The crude bromo-acid is dissolved in a polar aprotic solvent like acetone, and a source of chloride ions (e.g., lithium chloride) is added in excess. The reaction is stirred at room temperature until halogen exchange is complete. The product can be isolated after an aqueous workup and extraction.

  • Step 3: Formation of the Acid Chloride. The resulting 2-Chloro-2-(4-cyanophenyl)acetic acid is converted to its more reactive acid chloride derivative. This is achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in a non-polar solvent like dichloromethane with a catalytic amount of DMF. The reaction is typically performed at room temperature, and the excess chlorinating agent and solvent are removed in vacuo.

  • Step 4: Amidation. The crude 2-Chloro-2-(4-cyanophenyl)acetyl chloride is dissolved in an aprotic solvent (e.g., THF or dichloromethane) and cooled in an ice bath. A solution of the desired amine (for N-substituted analogs) or an ammonia source (e.g., ammonium hydroxide for the primary amide) is added dropwise. A base such as triethylamine may be included to scavenge the HCl byproduct. The reaction is stirred until completion, followed by an aqueous workup, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the final acetamide analog.

Causality Behind Experimental Choices: The α-bromination followed by halogen exchange is a strategic choice that often provides better yields and selectivity compared to direct α-chlorination of the starting acid. The conversion to the acid chloride in Step 3 is a classic method to activate the carboxylic acid for efficient amidation, which is the key step for introducing diversity into the final products.

Synthetic Workflow Diagram

G cluster_0 Core Synthesis Start 4-Cyanophenylacetic Acid Step1 α-Bromination (NBS, AIBN) Start->Step1 Step 1 Step2 Halogen Exchange (LiCl) Step1->Step2 Step 2 Step3 Acid Chloride Formation (SOCl₂) Step2->Step3 Step 3 Step4 Amidation (R-NH₂) Step3->Step4 Step 4 End Target Analogs Step4->End

Caption: Proposed synthetic route to 2-Chloro-2-(4-cyanophenyl)acetamide analogs.

Part 2: A Predictive Structure-Activity Relationship Framework

To guide the synthesis of a focused library, we can dissect the 2-Chloro-2-(4-cyanophenyl)acetamide scaffold into three key regions for modification. The following analysis predicts how changes in these regions might impact biological activity, drawing parallels from related compound classes.

SAR_Logic cluster_A Region A: Phenyl Ring cluster_B Region B: α-Carbon cluster_C Region C: Acetamide Core Amide (Region C) α-Chloro (Region B) 4-Cyanophenyl (Region A) 2-Chloro-2-(4-cyanophenyl)acetamide A1 Modify Cyano Group (e.g., NO₂, CF₃, H) Core:f2->A1 A2 Relocate Cyano Group (ortho, meta) Core:f2->A2 A3 Add Substituents (e.g., F, Cl, OMe) Core:f2->A3 B1 Vary Halogen (F, Br, I) Core:f1->B1 B2 Remove Halogen (H) Core:f1->B2 C1 N-Alkylation (Me, Et, iPr) Core:f0->C1 C2 N-Arylation (Ph, substituted Ph) Core:f0->C2 C3 Cyclic Amines (piperidine, morpholine) Core:f0->C3

Sources

Comparative

Halogenated Warheads in Drug Design: A Comparative Guide to Fluorinated vs. Chlorinated Acetamides

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and bioconjugation, I frequently evaluate electrophilic warheads to optimize target engagement and minimize off-target toxicity. Halog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and bioconjugation, I frequently evaluate electrophilic warheads to optimize target engagement and minimize off-target toxicity. Halogenated acetamides are foundational to this space. However, substituting a chlorine atom with a fluorine atom fundamentally alters the molecule's physicochemical properties, reactivity, and biological fate.

This guide provides an objective, data-driven comparison of fluorinated versus chlorinated acetamides, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental protocols for your research.

Mechanistic Causality: Reactivity and Reversibility

The biological activity of halogenated acetamides is dictated by the electronegativity and leaving-group ability of the halogen substituent.

Chloroacetamides (High Reactivity, Irreversible): Chlorine is highly electronegative and an excellent leaving group. This makes the α -carbon of a chloroacetamide highly electrophilic. Chloroacetamides rapidly alkylate cysteine thiols via an SN2 mechanism, forming highly stable, irreversible thioether bonds (1)[1]. The Causality: Because of this high intrinsic reactivity, chloroacetamides often suffer from poor selectivity, leading to rapid off-target alkylation and metabolic instability, such as rapid clearance via glutathione (GSH) conjugation (2)[2].

Fluoroacetamides (Proximity-Driven, Reversible): While fluorine is more electronegative than chlorine, the C–F bond is significantly stronger, making the fluoride ion a exceptionally poor leaving group. Consequently, fluoroacetamides are relatively inert in bulk solution. They require optimal spatial proximity and specific microenvironment interactions within a protein's binding pocket to undergo nucleophilic attack (2)[2]. The Causality: The strong electron-withdrawing nature of the fluorine atom redistributes charge in the resulting fluoroacetamide-thiol adduct, making the α -carbon susceptible to nucleophilic attack by water. Under physiological conditions (pH 7.4), this adduct can undergo hydrolysis, regenerating the free thiol and releasing a hydrated glyoxamide—effectively acting as a reversible covalent inhibitor (3)[3] (4)[4].

G cluster_Cl Chlorinated Acetamide cluster_F Fluorinated Acetamide Target Target Cysteine Thiol Cl_Warhead Chloroacetamide Target->Cl_Warhead F_Warhead Fluoroacetamide Target->F_Warhead Cl_Adduct Irreversible Thioether Cl_Warhead->Cl_Adduct Fast Alkylation F_Adduct Reversible Adduct F_Warhead->F_Adduct Proximity-Driven Hydrolysis Hydrolysis (Free Thiol) F_Adduct->Hydrolysis Aqueous pH 7.4

Fig 1. Covalent binding mechanisms of chloro- vs. fluoroacetamides with cysteine thiols.

Divergent Toxicity Pathways

The systemic toxicity profiles of these two classes are entirely distinct, requiring different safety considerations during drug development.

  • Chloroacetamide Toxicity: Toxicity is driven by direct, non-specific electrophilic stress. Chloroacetamides indiscriminately alkylate cellular thiols, leading to rapid GSH depletion, accumulation of reactive oxygen species (ROS), and subsequent necrotic cell death.

  • Fluoroacetamide Toxicity: Operates via a "Trojan horse" mechanism. The intact fluoroacetamide is not highly reactive toward thiols. Instead, it is enzymatically hydrolyzed by cellular amidases to form fluoroacetate (5)[5]. Fluoroacetate enters the mitochondria, is converted to fluoroacetyl-CoA, and condenses with oxaloacetate to form fluorocitrate. Fluorocitrate potently inhibits aconitase, blocking the Krebs cycle and causing a fatal cellular energy crisis (5)[5].

G FA Fluoroacetamide Amidase Amidase FA->Amidase FAc Fluoroacetate Amidase->FAc CoA Fluoroacetyl-CoA FAc->CoA Mitochondria Citrate Fluorocitrate CoA->Citrate Citrate Synthase Aconitase Aconitase Block Citrate->Aconitase Krebs Cycle Halt

Fig 2. Metabolic toxicity pathway of fluoroacetamide via lethal synthesis.

Comparative Data Summary

PropertyChloroacetamidesFluoroacetamides
Leaving Group Ability Excellent (Cl⁻)Poor (F⁻)
Intrinsic Electrophilicity HighLow
Adduct Stability Irreversible (Stable Thioether)Context-dependent (Can be reversible/hydrolyzable)
Primary Toxicity Mechanism Direct thiol alkylation / GSH depletionAmidase hydrolysis to fluoroacetate (Krebs cycle block)
Target Engagement Fast, prone to off-target effectsProximity-driven, highly selective

Experimental Protocols: Self-Validating Systems

To rigorously compare these warheads, experiments must be designed to isolate their distinct mechanisms. The following protocols utilize self-validating logic to establish causality.

Protocol 1: Assessing Target Engagement and Adduct Reversibility via Intact-Cell Mass Spectrometry

Causality Check: Why do we use a washout step? Demonstrating the disappearance of the mass shift post-washout is the definitive proof of adduct hydrolysis, validating the reversible nature of the fluoroacetamide warhead compared to the irreversible chloroacetamide.

Step-by-Step Methodology:

  • Incubation: Seed target cells (e.g., HEK293T) at 1×106 cells/well. Treat with 10 µM of either the chloroacetamide or fluoroacetamide probe for 2 hours at 37°C.

  • Washout Phase: Aspirate media. Wash cells 3x with warm PBS. For the washout cohort, add fresh compound-free media and incubate for an additional 6 hours to allow for potential adduct hydrolysis.

  • Lysis & Enrichment: Lyse cells using RIPA buffer. Immunoprecipitate the target protein using specific antibodies coupled to magnetic beads.

  • LC-MS/MS Analysis: Digest the enriched protein with trypsin. Analyze via LC-MS/MS to identify the mass shift corresponding to the covalent adduct.

  • Data Interpretation: The chloroacetamide adduct will persist in both pre- and post-washout samples. The fluoroacetamide adduct will be present pre-washout but significantly diminished post-washout, confirming reversibility.

Protocol 2: Evaluating Metabolic Toxicity via Amidase-Dependent Oxygen Consumption Rate (OCR)

Causality Check: Why do we use amidase inhibitors? To isolate the mechanism of toxicity. If toxicity is rescued by amidase inhibition, it proves the "lethal synthesis" pathway, distinguishing it from direct electrophilic stress.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells in a Seahorse XF96 microplate. Pre-treat half the wells with a broad-spectrum amidase inhibitor (e.g., bis-p-nitrophenyl phosphate) for 1 hour.

  • Dosing: Dose cells with escalating concentrations (1 µM to 100 µM) of either chloroacetamide or fluoroacetamide. Incubate for 4 hours.

  • OCR Measurement: Transfer the plate to a Seahorse XFe96 Analyzer. Measure baseline Oxygen Consumption Rate (OCR) to assess mitochondrial respiration (Krebs cycle output).

  • Data Interpretation:

    • Chloroacetamide: Will cause a dose-dependent drop in OCR regardless of amidase inhibition (due to direct cellular necrosis/GSH depletion).

    • Fluoroacetamide: Will cause a drop in OCR only in the absence of the amidase inhibitor. In the pre-treated cohort, OCR will remain stable, validating that toxicity is strictly dependent on enzymatic conversion to fluoroacetate.

References

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: PMC URL
  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors Source: bioRxiv URL
  • Advances in reversible covalent kinase inhibitors Source: ResearchGate URL
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies Source: PMC URL
  • An In-depth Technical Guide on the Metabolic Pathway of N-Chloro-2-fluoroacetamide Source: Benchchem URL

Sources

Validation

comparison of 2-chloro-N-(aryl)acetamides in antimicrobial studies

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the utility of 2-chloro-N-(aryl)acetamides in antimicrobial drug discovery. Executive Summary The 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the utility of 2-chloro-N-(aryl)acetamides in antimicrobial drug discovery.

Executive Summary

The 2-chloro-N-(aryl)acetamide scaffold is a highly versatile pharmacophore and synthetic intermediate in medicinal chemistry. Characterized by a reactive chloroacetyl moiety and an aryl amide backbone, these compounds serve as potent alkylating agents and foundational building blocks for complex heterocyclic drugs. This guide objectively compares the antimicrobial performance of 2-chloro-N-(aryl)acetamides and their derivatives against standard clinical alternatives, detailing the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required for robust evaluation.

Mechanistic Rationale & Target Profiling

The foundational antimicrobial action of 2-chloro-N-(aryl)acetamides is driven by the electrophilic nature of the α-chloroamide group. This structural feature allows the molecule to act as an alkylating agent, undergoing nucleophilic substitution with critical nucleophiles—such as the sulfhydryl groups of cysteine residues or hydroxyl groups of serine residues—within microbial targets[1].

Beyond non-specific alkylation, advanced derivatives synthesized from the 2-chloro-N-(aryl)acetamide core have demonstrated highly targeted mechanisms of action. For instance, hybridization with sulfonamides or quinolines transforms these molecules into potent inhibitors of Dihydrofolate Reductase (DHFR)[2] and DNA gyrase subunit B[3], respectively.

Mechanism A 2-Chloro-N-(aryl)acetamide B Electrophilic α-Carbon A->B C Nucleophilic Attack (Microbial Cys/Ser) B->C D Covalent Alkylation C->D E Enzyme Inhibition (DHFR / DNA Gyrase) D->E

Covalent alkylation pathway of 2-chloro-N-(aryl)acetamides.

Comparative Antimicrobial Efficacy

To objectively evaluate the clinical potential of these compounds, it is essential to benchmark their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against established antimicrobial agents like Ciprofloxacin and Fluconazole.

The parent compound, 2-chloro-N-phenylacetamide, exhibits baseline antifungal and antibacterial activity. However, when the reactive chlorine is substituted to form complex hybrids (e.g., quinoline-acetamide derivatives), target affinity increases exponentially, often outperforming standard drugs in specific enzymatic assays[3].

Table 1: Quantitative Comparison of Antimicrobial Efficacy

Compound / DrugTarget OrganismMIC (μg/mL)DNA Gyrase IC50 (μM)Mechanism / Notes
2-Chloro-N-phenylacetamide A. niger32 - 256N/ABaseline alkylating toxicity; inhibits conidia germination[4].
Quinoline-acetamide Hybrid (6b) S. aureus~15 - 3033.64Targeted DNA gyrase inhibition; high binding affinity[3].
Ciprofloxacin (Standard) S. aureus62.53.80Broad-spectrum fluoroquinolone standard[5],[3].
Fluconazole (Standard) C. albicans125N/AStandard antifungal reference[5].

Causality Insight: The moderate MIC values of the parent 2-chloro-N-phenylacetamide reflect its broad, non-specific alkylating nature. By utilizing it as an intermediate to synthesize quinoline or benzimidazole hybrids, steric and electronic complementarity with the active site of DNA gyrase is achieved, significantly lowering the effective concentration required for inhibition[3].

Experimental Methodologies: A Self-Validating System

A robust drug discovery pipeline requires self-validating protocols. The following methodologies ensure that synthesized compounds are pure, their antimicrobial effects are accurately quantified, and their activity is selective rather than a result of generalized cytotoxicity.

Workflow S1 N-Acylation (Amine + Chloroacetyl Chloride) S2 Purification (Recrystallization) S1->S2 S3 Characterization (IR, NMR, MS) S2->S3 S4 Antimicrobial Screening (MIC/MFC Assays) S3->S4 S5 Cytotoxicity Counter-Screen (MTT Assay) S4->S5

Self-validating experimental workflow for synthesis and evaluation.

Step-by-Step Synthesis (N-Acylation)
  • Preparation: Dissolve 0.01 M of the substituted aromatic amine in a solvent system containing a base (e.g., 10% NaOH aqueous solution, or triethylamine in benzene)[6],[7].

  • Temperature Control: Cool the reaction flask in an ice bath to 0–5°C. Causality: The reaction is highly exothermic; thermal control prevents the degradation of the amine and limits the formation of di-alkylated byproducts.

  • Acylation: Add 0.015 M chloroacetyl chloride dropwise via a dropping funnel with continuous stirring[6]. Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the nucleophilic amine, driving the acylation forward to completion[7].

  • Isolation: Stir overnight at room temperature. Pour the mixture into ice-cold water to precipitate the product[8].

  • Purification: Filter, wash with cold water, and recrystallize from 95% ethanol[6]. This step self-validates the synthesis by removing unreacted starting materials, ensuring that subsequent biological assays are not skewed by impurities.

Antimicrobial & Cytotoxicity Assays
  • Broth Microdilution (MIC Determination): Prepare serial dilutions of the synthesized acetamide in Mueller-Hinton broth. Inoculate with standardized microbial suspensions (e.g., S. aureus, C. albicans) and incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration preventing visible growth[4],[8].

  • MTT Cytotoxicity Counter-Screening: Antimicrobial efficacy in a vacuum is insufficient. To prove that microbial death is due to targeted inhibition rather than generalized chemical toxicity, an MTT assay on mammalian cell lines (e.g., murine macrophages) is mandatory[1],[9].

  • Selectivity Index (SI) Calculation: Divide the mammalian CC50 (cytotoxic concentration) by the microbial MIC. An SI > 5 validates the compound as a selective antimicrobial agent rather than a universal toxin[1].

Structure-Activity Relationship (SAR) Dynamics

The modular nature of 2-chloro-N-(aryl)acetamides allows for precise SAR tuning:

  • Aryl Ring Substitutions: The introduction of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring decreases the electron density of the amide nitrogen. This subtly increases the electrophilicity of the α-carbon, enhancing the compound's baseline alkylating potential against fungal strains like A. niger[4],[10].

  • α-Carbon Substitution: Reacting the α-chloro group with heterocycles (e.g., 2-mercaptobenzimidazole) shifts the molecule's profile from a covalent alkylator to a reversible, high-affinity competitive inhibitor for targets like DNA gyrase[8],[11].

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Comparative

comparative study of dual aromatase-sulfatase inhibitors.

Comparative Guide to Dual Aromatase-Sulfatase Inhibitors (DASIs) in Hormone-Dependent Breast Cancer As a Senior Application Scientist in oncology drug development, I frequently encounter the limitations of monotherapy in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Dual Aromatase-Sulfatase Inhibitors (DASIs) in Hormone-Dependent Breast Cancer

As a Senior Application Scientist in oncology drug development, I frequently encounter the limitations of monotherapy in estrogen deprivation. For decades, third-generation aromatase inhibitors (AIs) like letrozole and anastrozole have been the gold standard for treating hormone-dependent breast cancer (HDBC). However, AIs only block the de novo biosynthesis of estrogens from androgens. They do not address the massive secondary reservoir of circulating estrone sulfate, which is hydrolyzed back into active estrone by the enzyme steroid sulfatase (STS)[1].

Co-administering an AI with an STS inhibitor (like Irosustat/STX64) introduces complex pharmacokinetic liabilities, including drug-drug interactions and overlapping toxicities. The elegant solution to this pharmacological bottleneck is the Dual Aromatase-Sulfatase Inhibitor (DASI) —a single molecular entity rationally designed to inhibit both targets simultaneously[2].

This guide provides an objective, data-driven comparison of DASI structural classes, detailing the mechanistic rationale and the rigorous experimental protocols required to validate their dual efficacy.

Mechanistic Rationale & Pharmacophore Design

To achieve dual inhibition without compromising binding affinity, DASIs must integrate two distinct pharmacophores into a single scaffold:

  • Aromatase Inhibition: Requires a heme-ligating nitrogenous heterocycle (typically a triazole or imidazole) to coordinate with the iron atom in the cytochrome P450 active site[1].

  • STS Inhibition: Requires a phenol sulfamate ester group. STS is unique; it is irreversibly inactivated when the sulfamate group carbamoylates a critical formylglycine residue in the enzyme's active site[1].

By merging these motifs, DASIs block both converging pathways of estrogen synthesis, leading to profound estrogen deprivation.

G Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase EstroneSulfate Estrone Sulfate STS Steroid Sulfatase (STS) EstroneSulfate->STS Estrone Estrone Estradiol Estradiol Estrone->Estradiol 17β-HSD TumorGrowth HDBC Tumor Growth Estradiol->TumorGrowth ER Activation Aromatase->Estrone Biosynthesis STS->Estrone Hydrolysis DASI Dual Inhibitors (DASIs) DASI->Aromatase Inhibits DASI->STS Inhibits

Fig 1: Convergent pathways of estrogen synthesis in HDBC targeted simultaneously by DASIs.

Comparative Performance of DASI Structural Classes

The evolution of DASIs has progressed from early YM511-derivatives to highly advanced hybrid and bicyclic structures. Table 1 summarizes the in vitro inhibitory performance of key DASI classes against benchmark monotherapies.

Table 1: Comparative IC50 Values of Benchmark Inhibitors and DASIs in JEG-3 Cells

CompoundStructural ClassAromatase IC50STS IC50Key InsightReference
Letrozole Triazole AI (Benchmark)0.89 nMInactiveHighly selective for aromatase; fails to block the sulfatase pathway.[3]
Irosustat (STX64) Phenol Sulfamate (Benchmark)Inactive~1.5 - 3.3 nMFirst-in-class STS inhibitor; fails to block de novo aromatization.[3]
DASI 5 YM511-derived Sulfamate0.82 nM39 nMProof-of-concept DASI. Maintains sub-nanomolar AI potency while gaining strong STS inhibition.[4]
DASI 39 Bicyclic Derivative0.25 nM205 nMIntroduction of a naphthalene ring optimized AI potency but slightly hindered STS active site access.[5]
DASI 15 Hybrid Biphenyl18 pM 130 pM The apex of DASI design. Combining core motifs yielded exquisite picomolar dual activity.[6]

Data Interpretation: The leap from DASI 5 to DASI 15 demonstrates the power of hybrid rational design. By introducing an additional phenyl ring ortho to the cyano group, researchers achieved a massive increase in aromatase inhibition (18 pM) while simultaneously optimizing the steric presentation of the sulfamate group for STS inactivation (130 pM)[6].

Experimental Validation Protocols

To ensure data trustworthiness, dual inhibitors must be evaluated in a self-validating, physiologically relevant system. We utilize JEG-3 human choriocarcinoma cells because they natively express high levels of both aromatase and STS, avoiding the stoichiometric artifacts common in transiently transfected models[3].

Protocol A: Aromatase Inhibition (Tritiated Water Release Assay)

Causality: This assay relies on the stereospecific elimination of the 1β-hydrogen from androstenedione during aromatization. It provides a direct, stoichiometric readout of enzyme activity.

  • Cell Seeding: Seed JEG-3 cells in 24-well plates and grow to 80% confluence.

  • Treatment: Wash cells with PBS and incubate with serum-free medium containing the DASI candidate (1 pM to 10 μM) for 2 hours.

  • Substrate Addition: Add 100 nM of [1β-³H]androstenedione. Incubate for exactly 1 hour at 37°C.

  • Extraction: Transfer the medium to tubes containing 1 mL of chloroform. Vortex vigorously for 1 minute to extract unreacted lipophilic steroid.

  • Quantification: Centrifuge to separate phases. Aliquot the aqueous supernatant (which now contains the ³H₂O released during aromatization) and quantify via liquid scintillation counting.

Protocol B: Steroid Sulfatase Inhibition (Intact Cell Assay)

Causality: This method leverages the differential solubility of the polar substrate (estrone sulfate) and the lipophilic product (estrone) to accurately measure STS hydrolysis.

  • Preparation: Prepare JEG-3 cells and apply DASI treatments identically to Protocol A.

  • Substrate Addition: Add 20 nM of [6,7-³H]estrone sulfate. Incubate for 4 hours at 37°C.

  • Extraction: Transfer the medium to tubes containing 2 mL of toluene. Vortex to selectively partition the hydrolyzed product ([³H]estrone) into the organic phase, leaving the unreacted polar substrate in the aqueous phase.

  • Quantification: Isolate the toluene phase, evaporate to dryness, resuspend in scintillation fluid, and count the radioactivity.

Workflow Seed Seed JEG-3 Cells (Native Aromatase & STS Expression) Treat Treat with DASI Candidates (Dose-Response Gradient) Seed->Treat Split Assay Split Treat->Split AromAssay Aromatase Assay Add[1β-3H]Androstenedione Split->AromAssay STSAssay STS Assay Add [6,7-3H]Estrone Sulfate Split->STSAssay MeasureArom Chloroform Extraction Measure Aqueous 3H2O AromAssay->MeasureArom MeasureSTS Toluene Extraction Measure Organic [3H]Estrone STSAssay->MeasureSTS Calc Calculate IC50 Values (Non-linear Regression) MeasureArom->Calc MeasureSTS->Calc

Fig 2: Parallel in vitro screening workflow for validating DASI dual-target efficacy.

Conclusion & Translational Outlook

The structural evolution of DASIs proves that highly potent, single-agent multi-targeting is achievable. Compounds like DASI 15, which operate in the picomolar range for both enzymes[6], represent a significant leap over simply combining letrozole and STX64. In in vivo Wistar rat models, these agents have successfully demonstrated a profound reduction in both plasma estradiol levels and liver STS activity[3][4]. For drug development professionals, the DASI framework offers a compelling blueprint for next-generation endocrine therapies, minimizing off-target toxicities while maximizing estrogen deprivation in the tumor microenvironment.

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Safety & Regulatory Compliance

Safety

2-Chloro-2-(4-cyanophenyl)acetamide proper disposal procedures

Title: Comprehensive Operational and Disposal Guide for 2-Chloro-2-(4-cyanophenyl)acetamide Executive Summary & Chemical Profiling As a Senior Application Scientist, ensuring the safety of your laboratory personnel and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational and Disposal Guide for 2-Chloro-2-(4-cyanophenyl)acetamide

Executive Summary & Chemical Profiling

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining strict environmental compliance is paramount. 2-Chloro-2-(4-cyanophenyl)acetamide (CAS: 1311316-35-4) [1] is a highly reactive alpha-chloroacetamide derivative containing a cyanophenyl moiety.

Handling this compound requires a deep understanding of its mechanistic behavior. The electron-withdrawing nature of both the carbonyl group and the alpha-chlorine atom makes the adjacent carbon highly electrophilic. This transforms the molecule into a potent alkylating agent capable of covalently binding to nucleophilic sites, such as the thiol groups in skin proteins and enzymes[2]. Consequently, it is a severe skin sensitizer, a suspected reproductive toxin, and highly toxic to aquatic life[3].

Because of its halogenated and nitrile-containing structure, this compound cannot be disposed of via standard waste streams. It requires strict adherence to Resource Conservation and Recovery Act (RCRA) protocols for halogenated organic wastes[4].

Table 1: Chemical Properties & Hazard Profile
ParameterData / SpecificationOperational Implication
CAS Number 1311316-35-4[1]Essential for accurate waste manifesting.
Chemical Class Halogenated Organic / NitrileDictates high-temperature incineration disposal.
Primary Hazards Alkylating agent, Sensitizer, ToxicRequires strict barrier PPE and fume hood use.
Combustion Byproducts HCl, NOx, CO, CO2[5]Prohibits standard municipal incineration.
RCRA Waste Category Halogenated Organic Waste[6]Must be segregated from non-halogenated solvents.

Mechanistic Causality of Disposal Choices (E-E-A-T)

Why can we not dispose of 2-Chloro-2-(4-cyanophenyl)acetamide in standard biological or non-halogenated waste streams? The answer lies in its thermal degradation chemistry:

  • Prevention of Dioxin Formation: Under standard incineration temperatures, halogenated organic compounds can recombine to form polychlorinated dibenzo-p-dioxins (PCDDs) and furans, which are catastrophic environmental pollutants[7]. Therefore, the EPA mandates that halogenated wastes be segregated and destroyed via specialized high-temperature rotary kiln incineration (>1000°C)[8].

  • Acid Gas Neutralization: Combusting the alpha-chloro group generates hydrogen chloride (HCl) gas, while the cyano (nitrile) group generates toxic nitrogen oxides (NOx)[5]. Disposal facilities must be equipped with caustic scrubbers (using alkaline solutions like NaOH) to neutralize these exhaust gases before environmental release[8].

Standard Operating Procedure (SOP): Safe Handling

To ensure a self-validating safety system, every interaction with this chemical must follow these procedural steps:

  • Engineering Controls: All weighing, transferring, and mixing must occur inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized dust[3].

  • Barrier Protection (PPE): Wear double nitrile gloves (due to the compound's alkylating potential), a fully buttoned lab coat, and wrap-around safety goggles.

  • Tooling: Use anti-static, non-sparking spatulas to prevent the ignition of combustible dust concentrations[9].

Step-by-Step Disposal Protocol

Follow this methodology strictly to ensure EPA/RCRA compliance for halogenated waste[10]:

  • Waste Segregation: Never mix this compound or its solutions with non-halogenated solvent waste (e.g., pure ethanol or acetone). Mixing triggers the "mixture rule," converting the entire bulk volume into highly regulated halogenated waste, drastically increasing disposal costs[4].

  • Primary Containment: Place all solid waste, contaminated Kimwipes, and empty vials into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Compliant Labeling: Label the container immediately with the exact chemical name, CAS number, and the identifiers: "Hazardous Waste - Halogenated Organic (Toxic, Nitrile-containing)".

  • Accumulation & Storage: Store the sealed container in a designated secondary containment tray. For Large Quantity Generators (LQGs), ensure the waste is shipped off-site within the strict 90-day RCRA accumulation limit[10].

  • Final Destruction: Manifest the waste to an EPA-licensed contractor explicitly certified for the high-temperature incineration and caustic scrubbing of halogenated and nitrogenous wastes[8].

WasteDisposal Start Waste Generation: 2-Chloro-2-(4-cyanophenyl)acetamide Check Is it mixed with other solvents? Start->Check Halogenated Solid/Pure Waste: Designated Halogenated Organic Waste Container Check->Halogenated No (Solid/Pure) Mixed Liquid Waste: Halogenated Mixed Solvent Waste Check->Mixed Yes (Solution) Label Labeling: 'Toxic, Halogenated, Nitrile-containing' Halogenated->Label Mixed->Label Storage Secondary Containment (Max 90 Days Storage) Label->Storage Incineration High-Temp Incineration (with Caustic Scrubber) Storage->Incineration EPA/RCRA Licensed Contractor

Caption: Workflow for the segregation, labeling, and RCRA-compliant disposal of halogenated organic waste.

Emergency Spill Response Workflow

In the event of a localized spill outside of primary containment, execute the following steps immediately to prevent exposure and environmental release:

  • Evacuate & Isolate: Clear personnel from the immediate vicinity. Ensure laboratory ventilation systems are operating at maximum capacity.

  • Upgrade PPE: Don an N95 or P100 particulate respirator to protect against aerosolized alkylating dust, alongside heavy-duty nitrile gloves[9].

  • Damp Sweep Methodology: Do not dry sweep , as this will aerosolize the toxic powder[11]. Lightly mist the spill with water or cover it with damp absorbent pads to bind the particulate.

  • Mechanical Collection: Use a disposable plastic scoop to transfer the damp mass into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water or a mild alkaline detergent. Alpha-chloroacetamides are susceptible to slow hydrolysis in alkaline conditions, which helps neutralize residual traces[3].

  • Disposal of Cleanup Materials: Treat all scoops, pads, and contaminated PPE as halogenated hazardous waste.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile) Spill->PPE Vent Ensure Fume Hood Ventilation Active PPE->Vent Sweep Damp Sweep / Absorb (Avoid Dust Generation) Vent->Sweep Container Seal in Hazardous Waste Bag/Container Sweep->Container Decon Decontaminate Surface (Soap & Water) Container->Decon

Caption: Step-by-step emergency spill response and decontamination pathway for alpha-chloroacetamides.

References

  • Title: 2-chloro-2-(4-cyanophenyl)acetamide CAS 1311316-35-4 Source: MDFCW Chemical URL: [Link]

  • Title: Chloroacetamide | CID 6580 (Alkylating Agent Properties) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: RCRA Hazardous Waste Overview & Halogenated Solvent Rules Source: Case Western Reserve University EHS URL: [Link]

  • Title: Guidance and Summary of Information Regarding the RCRA Halogenated Waste Presumption Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-2-(4-cyanophenyl)acetamide
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